molecular formula C12H18N2 B1301165 1-(2-Ethylphenyl)piperazine CAS No. 40224-10-0

1-(2-Ethylphenyl)piperazine

Cat. No. B1301165
CAS RN: 40224-10-0
M. Wt: 190.28 g/mol
InChI Key: LMQFWBCKQMNEEH-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)piperazine is a structural analog of various piperazine derivatives that have been studied for their potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including acting as serotonin antagonists, dopamine receptor ligands, and having potential therapeutic applications in treating conditions such as depression, anxiety, and cocaine abuse . These compounds are characterized by the presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms at opposite positions, and various substituents that affect their binding affinity and selectivity to different receptors.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors such as acetylfuran, aromatic aldehydes, or isothiocyanates, followed by cyclization, condensation, or Mannich reactions to introduce the desired substituents onto the piperazine ring . For example, the synthesis of 1-(2-methoxyphenyl)piperazine analogs involves the replacement of certain moieties to improve selectivity and affinity for serotonin receptors over adrenergic receptors . Similarly, novel derivatives can be synthesized by cyclocondensation reactions using catalysts like SO4^2-/Y2O3 in ethanol . The chemical structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(2-Ethylphenyl)piperazine, is crucial for their interaction with biological targets. The presence of substituents on the phenyl ring and the piperazine nitrogen atoms can significantly influence the binding affinity and selectivity to receptors. Spectroscopic investigations using techniques like FT-IR, FT-Raman, NMR, and UV-Vis, along with computational methods such as density functional theory (DFT), provide insights into the vibrational and electronic properties of these molecules . The conformational stability, charge distribution, and chemical reactivity can be studied through molecular electrostatic potential (MEP) mapping and natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. These reactions include interactions with receptors in the brain, such as serotonin and dopamine receptors, which can lead to changes in neurotransmitter turnover and receptor-mediated signaling pathways . The functional groups attached to the piperazine ring, such as alkyl, aryl, or alkoxy groups, can also participate in hydrogen bonding, as seen in crystal engineering studies . The reactivity of these compounds can be further explored through their ability to form salts, such as hydrochlorides, which are often used in pharmacological studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Ethylphenyl)piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. The presence of different substituents can lead to polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties . The thermodynamic stability and conformational preferences of these compounds can be assessed through spectroscopic and computational studies, providing valuable information for their development as therapeutic agents .

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

  • 5-HT1A Receptor Study: 1-(2-Ethylphenyl)piperazine derivatives like [18F]p-MPPF have been used as radiolabeled antagonists in positron emission tomography (PET) studies to explore the serotonergic neurotransmission in various animal models and humans. This research provides insights into the functionality of the 5-HT1A receptors in different species, including toxicity and metabolism studies (Plenevaux et al., 2000).

Novel Insecticides

  • Development of Insecticides: Derivatives of 1-(2-Ethylphenyl)piperazine, such as PAPP, have been explored as lead compounds in the development of new insecticides with novel modes of action. These compounds have shown significant biological activities against pests like the armyworm, demonstrating potential as effective insect control agents (Cai et al., 2010).

Neuropharmacology

  • Dopamine Receptor Interaction: Substituted derivatives of 1-(2-Ethylphenyl)piperazine have been evaluated for their affinity to dopamine receptors. This research is crucial in understanding the dopaminergic activity of these compounds, which can have implications in developing treatments for various neurological disorders (Zee & Hespe, 1985).

Antimicrobial Studies

  • Antimicrobial Properties: Certain derivatives of 1-(2-Ethylphenyl)piperazine have been synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds have exhibited significant antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antidepressant and Antianxiety Applications

  • Therapeutic Applications in Mental Health: Piperazine derivatives have been identified as having central pharmacological activities that mainly involve the activation of the monoamine pathway. This includes potential applications as antipsychotic, antidepressant, and anxiolytic drugs. The research in this area focuses on understanding the efficacy and mechanism of these compounds in treating various mental health conditions (Brito et al., 2018).

Safety And Hazards

1-(2-Ethylphenyl)piperazine is harmful if swallowed, in contact with skin, or inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(2-ethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQFWBCKQMNEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960641
Record name 1-(2-Ethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)piperazine

CAS RN

40224-10-0
Record name 1-(2-Ethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40224-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylphenyl)piperazine
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Record name 1-(2-Ethylphenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethylphenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Leopoldo, E Lacivita, M Contino… - Journal of medicinal …, 2007 - ACS Publications
Here we report the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides 16−29 that were designed to elucidate both structure−affinity and −activity …
Number of citations: 76 pubs.acs.org
K Bando, K Taguchi, Y Ginoza, T Naganuma… - Nuclear medicine and …, 2001 - Elsevier
To diagnose and investigate neurodegenerative diseases affecting cholinergic neuron density, piperazine derivatives of vesamicol were synthesized and evaluated. Previously, we …
Number of citations: 20 www.sciencedirect.com
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com

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